molecular formula C16H17F3N2O5S B2762194 4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione CAS No. 2034496-47-2

4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione

Cat. No.: B2762194
CAS No.: 2034496-47-2
M. Wt: 406.38
InChI Key: YCRGSFFUCYUYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Sulfonylating Agents: Sulfonyl chlorides.

    Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione is unique due to its combination of functional groups and rings, which confer specific chemical properties and biological activities

Biological Activity

4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Morpholine Ring: This heterocyclic structure is known for its role in enhancing solubility and bioavailability.
  • Piperidine Moiety: Often associated with neuroactive properties.
  • Trifluoromethyl Group: This group can significantly influence the compound's lipophilicity and metabolic stability.

The molecular formula is C21H23F3N2O3SC_{21}H_{23}F_3N_2O_3S, with a molecular weight of approximately 440 Da. Its LogP value indicates moderate hydrophobicity, which is favorable for membrane permeability.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiviral Activity: Studies have shown that related compounds possess antiviral properties against several viruses, including influenza and herpes simplex virus. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against these viruses, indicating potent antiviral effects .
  • Inhibition of Enzymatic Activity: Some derivatives have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission, potentially improving cognitive function .
  • Anticancer Potential: Certain studies suggest that similar compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

Antiviral Efficacy

A recent study evaluated the antiviral activity of several synthesized compounds against influenza virus H1N1. The most active compound displayed an IC50 value of 0.0027 µM, demonstrating significant potency compared to other tested agents .

CompoundVirus TypeIC50 (µM)Selectivity Index
Compound 9H1N10.0027High
Compound 5HSV-10.0022Very High
Compound 4COX-B30.0092Moderate

Acetylcholinesterase Inhibition

In another study focusing on AChE inhibition, compounds similar to this compound were tested for their inhibitory effects. These compounds showed promising results with moderate to high inhibition rates, suggesting potential therapeutic applications in Alzheimer's disease .

Properties

IUPAC Name

4-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O5S/c17-16(18,19)11-1-3-13(4-2-11)27(24,25)20-7-5-12(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGSFFUCYUYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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